![molecular formula C17H10Cl2N2O3 B13096839 6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B13096839.png)
6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid is an organic compound that belongs to the class of bipyridine carboxylic acids This compound is characterized by the presence of a bipyridine core substituted with a dichlorophenoxy group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 2,4-dichlorophenol with a suitable leaving group on the bipyridine core.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the bipyridine derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
2,4-Dichlorophenoxybutyric acid: Another herbicide with structural similarities.
2,4-Dichlorophenoxypropanoic acid: A related compound used in agricultural applications.
Uniqueness
6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid is unique due to its bipyridine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H10Cl2N2O3 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
5-[6-(2,4-dichlorophenoxy)pyridin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-12-4-5-15(13(19)7-12)24-16-3-1-2-14(21-16)10-6-11(17(22)23)9-20-8-10/h1-9H,(H,22,23) |
InChI Key |
VYAAVRVLUZEGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=C(C=C(C=C2)Cl)Cl)C3=CC(=CN=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)
![4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13096781.png)
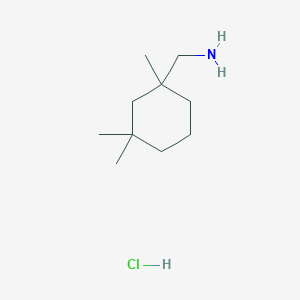
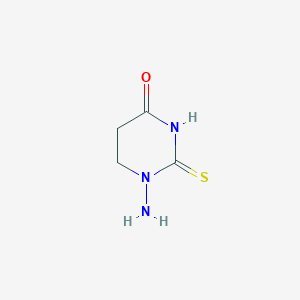
![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13096790.png)
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)
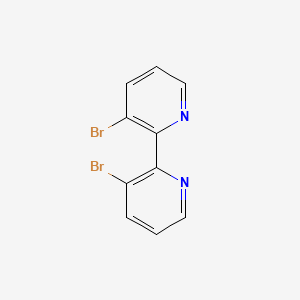

![3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13096813.png)
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)
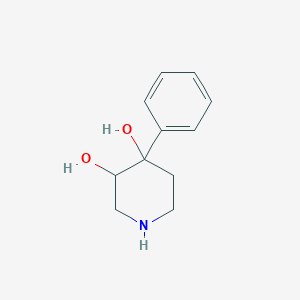
![7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B13096820.png)
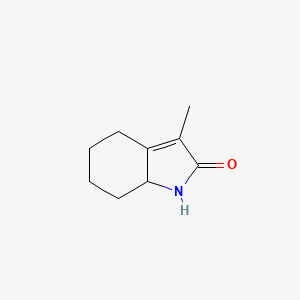
![3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13096828.png)
